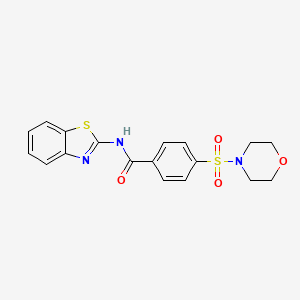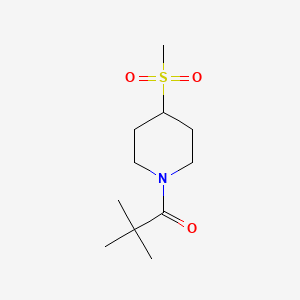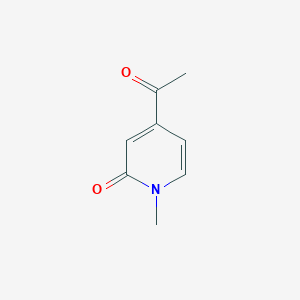
4-Acetyl-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-1-methylpyridin-2(1H)-one is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, characterized by the presence of an acetyl group at the 4-position and a methyl group at the 1-position of the pyridin-2-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-methylpyridin-2(1H)-one typically involves the acetylation of 1-methylpyridin-2(1H)-one. One common method is the Friedel-Crafts acylation reaction, where 1-methylpyridin-2(1H)-one is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
4-Acetyl-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
4-Acetyl-1-methylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Acetyl-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions, further modulating its activity. Detailed studies on the molecular pathways and targets are ongoing to elucidate its precise mechanism of action.
相似化合物的比较
Similar Compounds
4-Acetylpyridine: Lacks the methyl group at the 1-position.
1-Methylpyridin-2(1H)-one: Lacks the acetyl group at the 4-position.
4-Methylpyridin-2(1H)-one: Lacks the acetyl group and has a methyl group at the 4-position instead.
Uniqueness
4-Acetyl-1-methylpyridin-2(1H)-one is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its analogs.
属性
IUPAC Name |
4-acetyl-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-3-4-9(2)8(11)5-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQLAWSUSPMLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)N(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2688551.png)
![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)
![4-amino-1-(2,2-difluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2688556.png)
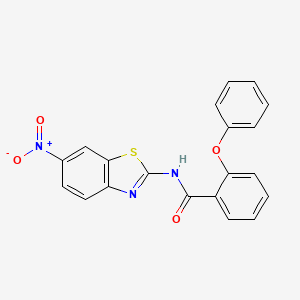
![3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2688559.png)
![5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2688562.png)
![2-cyclopentyl-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2688564.png)
![2,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2688565.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/new.no-structure.jpg)
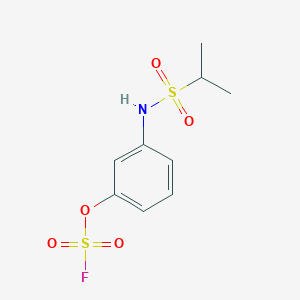
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2688570.png)
![N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2688572.png)
